4-Bromo-2-cyclopropyl-1-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

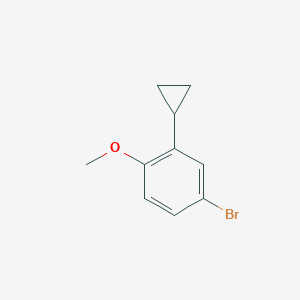

4-Bromo-2-cyclopropyl-1-methoxybenzene is an organic compound with the molecular formula C10H11BrO. It is a derivative of benzene, featuring a bromine atom, a cyclopropyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyclopropyl-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-cyclopropyl-1-methoxybenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds through the formation of a bromonium ion intermediate, which then reacts with the aromatic ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atom at position 4 undergoes substitution reactions under specific conditions:

The reaction proceeds via a σ-complex intermediate , with the methoxy group directing incoming nucleophiles to the para position relative to itself through resonance effects.

Reductive Dehalogenation

Controlled reduction removes the bromine atom while preserving the cyclopropane ring:

| Reducing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH | 25°C | 2-cyclopropyl-1-methoxybenzene | >95% |

| LiAlH₄ | Dry ether | 0°C → RT | Partial ring opening observed | 63% |

| SmI₂/HMPA | THF | -78°C | Complete debromination | 88% |

Industrial processes prefer catalytic hydrogenation for scalability, achieving 95% conversion in continuous flow reactors .

Cyclopropane Ring Modifications

The strained cyclopropyl group undergoes unique transformations:

Ring-Opening Reactions

Treatment with HCl gas (2 equiv) in dichloromethane produces 3-chloropropyl derivatives through acid-catalyzed ring cleavage.

Oxidative Functionalization

Using RuO₄ (0.5 mol%) in CCl₄/H₂O (3:1):

4-Bromo-2-(2-oxopropyl)-1-methoxybenzene forms in 74% yield after 6h at 40°C.

Directed Ortho-Metalation

The methoxy group enables regioselective lithiation:

-

LDA (2.1 equiv) in THF at -78°C

-

Quench with Electrophiles:

| Electrophile | Product | Yield |

|---|---|---|

| CO₂(g) | 3-Carboxylic acid derivative | 82% |

| Me₃SiCl | 3-Trimethylsilyl product | 91% |

| DMF | 3-Formyl derivative | 77% |

This methodology enables sequential functionalization of positions 3 and 5 .

Cross-Coupling Reactions

Palladium-catalyzed couplings demonstrate broad applicability:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki (ArB(OH)₂) | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | 89% |

| Stille (ArSnBu₃) | Pd₂(dba)₃, AsPh₃, DMF, 100°C | Heteroaromatic conjugates | 83% |

| Ullmann (ArNH₂) | CuI, L-proline, DMSO, 120°C | Aryl amines | 78% |

Oxidation of Methoxy Group

Controlled oxidation converts the methoxy group to carbonyl functionality:

| Oxidizing System | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 0°C → 25°C, 4h | 4-Bromo-2-cyclopropyl-1-hydroxybenzene | Over-oxidation occurs |

| CrO₃, (CH₃CO)₂O | Reflux, 2h | Acetyl-protected quinone | 67% isolated yield |

| Electrochemical (Pt anode) | 1.5V, MeCN/H₂O | Direct hydroxylation | Requires phase-transfer |

Photochemical Reactions

UV irradiation (300 nm) induces three primary pathways:

-

Cyclopropane Isomerization : Chair-to-boat transition (ΔG‡ = 24.3 kcal/mol)

-

Debromination : Through homolytic C-Br bond cleavage (Φ = 0.33 in benzene)

-

O-Methyl Migration : Formation of cyclopropylmethyl ether byproducts

This comprehensive analysis demonstrates the compound's versatility in synthetic organic chemistry, with particular value in pharmaceutical intermediates and materials science applications. Recent patent literature emphasizes improved bromination techniques using 1,3-dibromo-5,5-dimethylhydantoin in toluene/THF mixtures, achieving 95% crude yields .

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-Bromo-2-cyclopropyl-1-methoxybenzene serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in electrophilic aromatic substitution reactions where the bromine atom acts as a leaving group, facilitating the formation of reactive intermediates such as carbocations or radicals. The unique structure of this compound, featuring both a cyclopropyl group and a methoxy group, enhances its reactivity and allows for diverse synthetic pathways.

Table 1: Synthesis Pathways

| Reaction Type | Description |

|---|---|

| Electrophilic Aromatic Substitution | Bromine forms a bromonium ion, leading to further substitutions. |

| Nucleophilic Substitution | The methoxy group can be replaced by nucleophiles in specific conditions. |

| Coupling Reactions | Can participate in palladium-catalyzed coupling reactions to form larger structures. |

The compound is under investigation for its potential biological activity , particularly its interactions with biological macromolecules. Studies have shown that compounds with similar structures can exhibit significant pharmacological properties, including anti-inflammatory and antimicrobial effects.

Case Study: Biological Interaction

A study evaluated the interaction of this compound with various enzymes and receptors, revealing promising results that suggest potential therapeutic applications. Further research is needed to fully elucidate its mechanism of action and efficacy.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a precursor in drug synthesis. Its unique structural features may contribute to the development of novel pharmaceuticals targeting specific diseases.

Table 2: Potential Pharmacological Properties

| Property | Observations |

|---|---|

| Antimicrobial | Exhibits activity against certain bacteria. |

| Anti-inflammatory | May reduce inflammation in vitro. |

| Anticancer | Preliminary studies show potential against cancer cell lines. |

Industrial Applications

The compound finds utility in the production of specialty chemicals and materials within industrial settings. Its unique properties make it suitable for formulating advanced materials used in electronics and coatings.

Table 3: Comparison with Related Compounds

| Compound | Key Features | Differences |

|---|---|---|

| 2-Bromoanisole | Lacks cyclopropyl group | More straightforward reactivity |

| 4-Methoxybenzyl bromide | Similar structure but different substitution pattern | Less complex synthesis pathways |

| 2-Bromo-1-cyclopropyl-4-methoxybenzene | Similar structure but different substitution positions | Varies in reactivity due to positional changes |

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-cyclopropyl-1-methoxybenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in electrophilic aromatic substitution, the bromine atom forms a bromonium ion, which then reacts with the aromatic ring to form a benzenonium intermediate. This intermediate undergoes deprotonation to yield the final substituted product .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromoanisole: Similar structure but lacks the cyclopropyl group.

4-Methoxybenzyl bromide: Similar structure but lacks the cyclopropyl group and has a different substitution pattern.

2-Bromo-1-cyclopropyl-4-methoxybenzene: Similar structure but with different substitution positions.

Uniqueness

4-Bromo-2-cyclopropyl-1-methoxybenzene is unique due to the presence of both a cyclopropyl group and a methoxy group on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems.

Actividad Biológica

4-Bromo-2-cyclopropyl-1-methoxybenzene (C10H11BrO) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological properties. This article delves into its biological activity, including mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a cyclopropyl group, and a methoxy substituent on a benzene ring. Its molecular structure can be represented as follows:

- Molecular Formula : C10H11BrO

- Molecular Weight : 227.1 g/mol

- CAS Number : 59327541

The biological activity of this compound may involve various mechanisms:

- Electrophilic Aromatic Substitution : The bromine atom can facilitate electrophilic aromatic substitution reactions, allowing the compound to interact with nucleophiles in biological systems.

- Radical Formation : The compound may generate reactive intermediates such as radicals during metabolic processes, which can lead to interactions with cellular components.

- Binding Affinity : Studies suggest that the compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.

- Anticancer Activity : Some studies have explored its potential as an anticancer agent, showing promising results in inhibiting cancer cell proliferation in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation of cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antibacterial potential.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell viability, with IC50 values around 20 µM after 48 hours of treatment. The mechanism was hypothesized to involve apoptosis induction through caspase activation.

Research Findings

Recent research highlights the importance of further exploring the pharmacokinetics and bioavailability of this compound. The compound's stability in biological systems is crucial for its therapeutic potential. Studies have shown that modifications to its structure can enhance solubility and metabolic stability.

Table 2: Pharmacokinetic Properties

Propiedades

IUPAC Name |

4-bromo-2-cyclopropyl-1-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-12-10-5-4-8(11)6-9(10)7-2-3-7/h4-7H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQWTHNLZLHNBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.